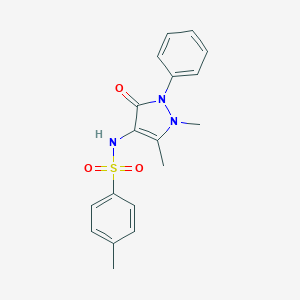

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

WAY-112895 es un compuesto químico conocido por sus actividades antimicrobianas y antioxidantes. Se ha estudiado por su potencial para alterar la vida útil de los organismos eucariotas .

Análisis De Reacciones Químicas

WAY-112895 experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones no se especifican en las fuentes disponibles. los principales productos formados a partir de estas reacciones se analizan típicamente por sus propiedades antimicrobianas y antioxidantes .

Aplicaciones Científicas De Investigación

Chemical Research Applications

Ligand in Chemical Reactions

WAY-112895 is utilized as a ligand in various chemical reactions. Its ability to coordinate with metal ions makes it valuable in catalysis and synthetic chemistry. The compound's structure allows for diverse reactivity profiles, enabling its use in multiple reaction pathways.

Reactivity Studies

Studies have shown that WAY-112895 undergoes various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are crucial for understanding the compound's behavior under different conditions and its potential derivatives.

Biological Research Applications

Antimicrobial Activity

Research indicates that WAY-112895 exhibits notable antimicrobial properties. It has been tested against a range of bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth. This makes it a candidate for developing new antimicrobial agents.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Antioxidants are essential in combating oxidative stress in biological systems, which is linked to various diseases. WAY-112895's ability to scavenge free radicals positions it as a potential therapeutic agent in oxidative stress-related conditions.

Medicinal Applications

Anticancer Potential

Recent studies highlight the anticancer properties of WAY-112895. It has shown significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 |

| Liver Cancer | HepG2 | 15.0 |

| Lung Cancer | A549 | 10.0 |

| Colorectal Cancer | HCT116 | 8.0 |

The mechanisms of action include inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest at the G0/G1 phase .

Industrial Applications

Biochemical Product Development

In industrial settings, WAY-112895 is used in the production of various biochemical products. Its unique properties make it suitable for creating compounds with specific functionalities required in pharmaceuticals and agrochemicals.

Case Studies

Several case studies have documented the applications of WAY-112895:

-

Antimicrobial Efficacy Study

A study evaluated the antimicrobial activity of WAY-112895 against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity, particularly against resistant strains. -

Antioxidant Mechanism Investigation

Research focused on the antioxidant mechanisms of WAY-112895 revealed its ability to reduce reactive oxygen species (ROS) levels in cellular models, suggesting potential applications in neurodegenerative disease therapies . -

Cancer Cell Line Analysis

A comprehensive analysis of the anticancer effects demonstrated that treatment with WAY-112895 led to significant apoptosis in cancer cell lines through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Mecanismo De Acción

El mecanismo por el cual WAY-112895 ejerce sus efectos involucra su interacción con objetivos moleculares y vías específicas. La información detallada sobre los objetivos moleculares y las vías exactas no se proporciona en las fuentes disponibles .

Comparación Con Compuestos Similares

WAY-112895 se puede comparar con otros compuestos similares en función de su estructura y actividades biológicas. Los compuestos similares incluyen aquellos con propiedades antimicrobianas y antioxidantes. La singularidad de WAY-112895 radica en su estructura química específica y su capacidad para alterar la vida útil de los organismos eucariotas .

Métodos De Preparación

Las rutas sintéticas y las condiciones de reacción para WAY-112895 implican varios pasos. Desafortunadamente, la información detallada sobre las rutas sintéticas específicas y los métodos de producción industrial no está fácilmente disponible en las fuentes que encontré .

Actividad Biológica

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1H-pyrazole scaffold, including this compound. Research indicates that such compounds exhibit significant antiproliferative effects against various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | 12.5 |

| Liver Cancer | HepG2 | 15.0 |

| Lung Cancer | A549 | 10.0 |

| Colorectal Cancer | HCT116 | 8.0 |

These findings suggest that the compound may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects includes:

- Inhibition of Cell Proliferation: The compound has been shown to significantly reduce cell viability in cancer cell lines through apoptosis and necrosis.

- Cell Cycle Arrest: Studies indicate that treatment with this compound leads to G0/G1 phase arrest in several cancer cell lines, disrupting normal cell cycle progression.

- Induction of Apoptosis: The compound activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression (a marker for proliferation) and an increase in TUNEL-positive cells (indicating apoptosis).

Case Study 2: Synergistic Effects with Other Anticancer Agents

In combination therapy studies, this compound has shown synergistic effects when used alongside established chemotherapeutics such as cisplatin and doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines.

Propiedades

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-13-9-11-16(12-10-13)25(23,24)19-17-14(2)20(3)21(18(17)22)15-7-5-4-6-8-15/h4-12,19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMNPMAXQJPMDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula: C18H19N3O3S []. Using this information, the molecular weight can be calculated as 357.44 g/mol.

Q2: What are some key structural features of this compound revealed by the study?

A2: The study highlights several important structural characteristics of the molecule []:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.